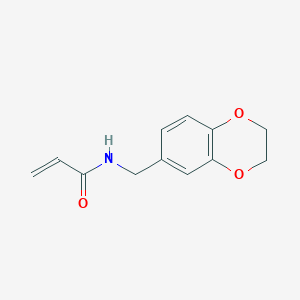
N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)prop-2-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)prop-2-enamide” is a compound that has been used in research . It is a derivative of benzodioxane, a pharmacophore that is important across a number of different therapeutic areas .
Synthesis Analysis
The synthesis of such compounds often involves complex chemical processes. For example, a study described the reaction of 2,3-dihydro-1,4-benzodioxin-6-amine and benzenesulfonyl chloride under dynamic pH control at 10 using aqueous Na2CO3 . This reaction yielded 2,3-dihydro-1,4-benzodioxin-6-yl)benzenesulfonamide, which was further substituted at N-position with various alkyl/aryl halides in N,N-dimethylformamide and catalytic amount of lithium hydride to obtain N-substituted (2,3-dihydro-1,4-benzodioxin-6-yl)benzenesulfonamides .Molecular Structure Analysis
The molecular structure of “this compound” can be determined using various spectral techniques such as IR, 1H NMR, 13C NMR, and EI-MS . The presence of signals at δ 64 ppm were characteristic of C-2 and C-3 and an attribute of the N-(2,3-dihydro-1,4-benzodioxin-6-yl) moiety in the molecule .Mécanisme D'action
N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)prop-2-enamide works by reacting with ROS and RNS to form a fluorescent product. The fluorescence intensity of the product is proportional to the concentration of ROS and RNS in the sample. This compound has been shown to be highly selective for ROS and RNS, and does not react with other reactive species or non-reactive molecules.
Biochemical and Physiological Effects:
This compound has been shown to have minimal toxicity and does not affect cell viability or function. It has been used to study the role of ROS and RNS in various biological processes, including inflammation, cancer, and neurodegenerative diseases. This compound has also been used to study the effects of antioxidants and other compounds on ROS and RNS levels in cells and tissues.
Avantages Et Limitations Des Expériences En Laboratoire
N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)prop-2-enamide has several advantages for lab experiments, including its high selectivity and sensitivity for ROS and RNS, its compatibility with living cells and tissues, and its low toxicity. However, this compound also has some limitations, including its limited stability in aqueous solutions and its sensitivity to light and temperature.
Orientations Futures
There are several future directions for the use of N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)prop-2-enamide in scientific research. One direction is the development of new fluorescent probes that can detect other reactive species and molecules. Another direction is the use of this compound in the development of new drugs and therapies for diseases that involve ROS and RNS. Additionally, this compound can be used to study the effects of environmental toxins and pollutants on ROS and RNS levels in cells and tissues. Finally, this compound can be used in the development of new diagnostic tools for diseases that involve oxidative stress.
Méthodes De Synthèse
N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)prop-2-enamide can be synthesized using a multi-step process. The first step involves the conversion of 2,3-dihydro-1,4-benzodioxin to 2,3-dihydro-1,4-benzodioxin-6-carboxaldehyde. The second step involves the reaction of 2,3-dihydro-1,4-benzodioxin-6-carboxaldehyde with propargylamine to form N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)prop-2-yn-1-amine. The final step involves the conversion of N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)prop-2-yn-1-amine to this compound using a palladium-catalyzed reaction.
Applications De Recherche Scientifique
N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)prop-2-enamide has been widely used in scientific research as a fluorescent probe for the detection of ROS and RNS. ROS and RNS are highly reactive molecules that play important roles in various biological processes, including cell signaling, immune response, and oxidative stress. This compound can be used to detect ROS and RNS in living cells and tissues, allowing researchers to study the role of ROS and RNS in various biological processes.
Propriétés
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO3/c1-2-12(14)13-8-9-3-4-10-11(7-9)16-6-5-15-10/h2-4,7H,1,5-6,8H2,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQADIYSKCOUFAT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NCC1=CC2=C(C=C1)OCCO2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


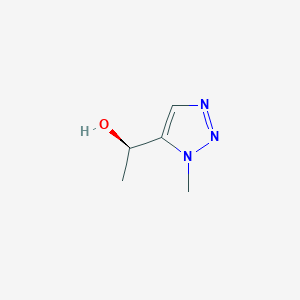
![Ethyl 6-acetyl-2-(2-(ethylsulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2966668.png)
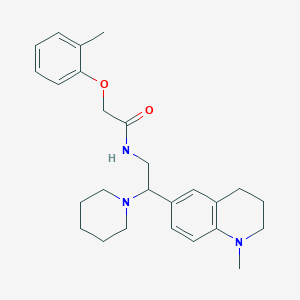
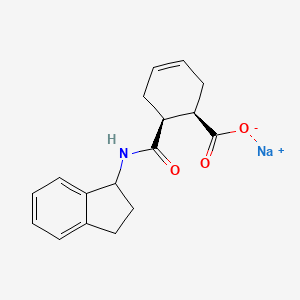
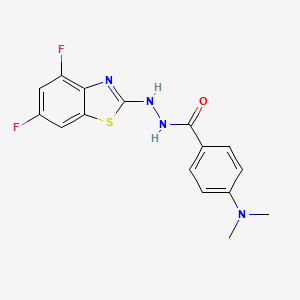
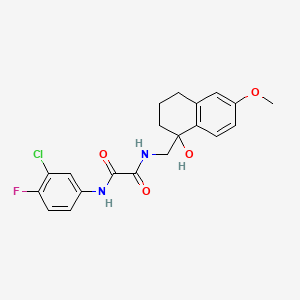
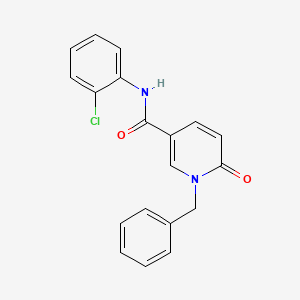

![N-[2-(cyclohex-1-en-1-yl)ethyl]-4-(1,3-thiazol-2-yloxy)benzamide](/img/structure/B2966680.png)
![2-[2,4-dichloro-5-(2-methoxyethoxy)(phenylsulfonyl)anilino]-N-methylacetamide](/img/structure/B2966681.png)
![4-[2-[[3-[3-(Trifluoromethyl)phenyl]triazolo[1,5-a]quinazolin-5-yl]amino]ethyl]benzenesulfonamide](/img/structure/B2966682.png)
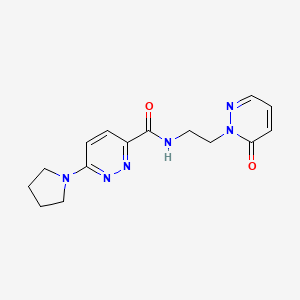
![2-(4-methoxyphenyl)-4-{3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}phthalazin-1(2H)-one](/img/structure/B2966685.png)